molecular formula C21H22ClNS B047580 2-(Tritylthio)ethylamine hydrochloride CAS No. 15297-43-5

2-(Tritylthio)ethylamine hydrochloride

Cat. No. B047580
CAS RN: 15297-43-5
M. Wt: 355.9 g/mol
InChI Key: SLSXAHLRIYRHBE-UHFFFAOYSA-N
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Description

“2-(Tritylthio)ethylamine hydrochloride” is a chemical compound with the molecular formula C21H22ClNS . It has a molecular weight of 355.9 g/mol . This compound is also known by other names such as “Trt-cysteamine hydrochloride”, “S-Tritylcysteamine Hydrochloride”, and "2-tritylsulfanylethanamine;hydrochloride" .


Molecular Structure Analysis

The InChI code for “2-(Tritylthio)ethylamine hydrochloride” is 1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H . The Canonical SMILES for this compound is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl .


Physical And Chemical Properties Analysis

“2-(Tritylthio)ethylamine hydrochloride” has a molecular weight of 355.9 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 355.1161486 g/mol . The topological polar surface area of the compound is 51.3 Ų .

Scientific Research Applications

  • Drug Delivery Applications : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine exhibit potential for targeted drug delivery, improved bioavailability, and systemic drug delivery (Karimi et al., 2018).

  • Antiviral Research : A study on N, N-dimethyl-2-(p-alkylbenzhydrylthio) ethylamine hydrochloride revealed significant in vivo effects against the Nakayama strain of Japanese B encephalitis virus (Takahashi et al., 1960).

  • Neuropharmacology : Research indicates that Tris buffer, a related compound, can reduce excitatory and inhibitory responses in Aplysia neurons, impacting their function in pharmacological studies (Wilson et al., 1977).

  • Antibacterial Applications : Ethylamine hydroxyethyl chitosan (EHCs), a water-soluble chitosan derivative, demonstrates antibacterial activity against Escherichia coli, suggesting its use in food packaging and cosmetics (Xie et al., 2007).

  • Pharmaceutical Synthesis : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was achieved with a high purity and yield, showing promise for pharmaceutical applications (Jin Yi-cui, 2005).

  • Antidepressant Research : Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, such as venlafaxine, show potential antidepressant activity (Yardley et al., 1990).

  • Drug Development : A study on a 2-(3,4-dimethoxyphenyl)ethylamine derivative highlights the need for improved dissolution rates and stable crystal forms for stable manufacturing in oral administration (Morita et al., 1995).

  • Antitrypanosomal Agent Design : Thiazol-2-ethylamines with specific structural features exhibit higher antitrypanosomal activity, useful in designing new antitrypansomal agents (Amin et al., 2017).

Safety And Hazards

The safety data sheet for “2-(Tritylthio)ethylamine hydrochloride” indicates that it is an extremely flammable gas and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

properties

IUPAC Name

2-tritylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXAHLRIYRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934636
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tritylthio)ethylamine hydrochloride

CAS RN

15297-43-5
Record name 15297-43-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 equivalent of cysteamine hydrochloride and 1 equivalent of triphenylmethanol are dissolved in glacial acetic acid at 60° and treated with stirring with 1.1 equivalents of BF3 etherate. The mixture is stirred for one hour and worked up in the customary manner and Trt-cysteamine hydrochloride (“C”) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Bischoff - 2019 - udspace.udel.edu
First, I would like to thank Dr. Christopher Kloxin for giving me the opportunity to join his research group at the University of Delaware prior to starting my first year as an undergraduate. …
Number of citations: 2 udspace.udel.edu
H Kessler - academia.edu
General procedure I-Loading of TCP resin: The amino acid (1.2 equiv.) was added to a syringe, which contained the resin and was equipped with a PP-frit and a cannula. A mixture of …
Number of citations: 2 www.academia.edu
DW Demoin - 2014 - search.proquest.com
Drugs that contain radioactive atoms for either imaging or therapy are considered radiopharmaceuticals. Targeted radiotherapy, delivering the radiopharmaceutical via intra venous …
Number of citations: 2 search.proquest.com

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